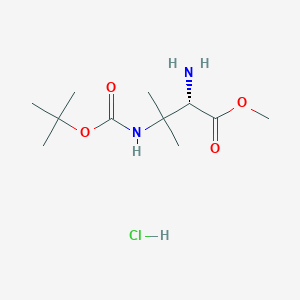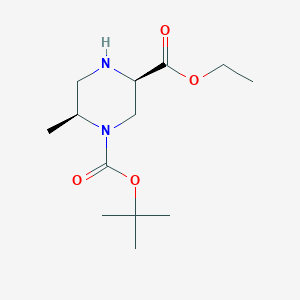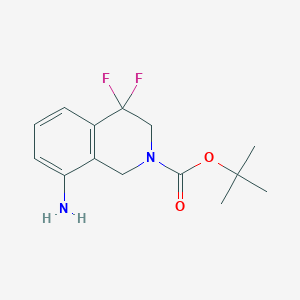
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol This compound features a cyclohexanone core with a hydroxy and methoxy-substituted phenyl group attached via an ethoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone typically involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenyl)ethanol. This intermediate is then reacted with cyclohexanone under acidic or basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxo-1-(2-methoxyphenyl)ethoxy)cyclohexanone.
Reduction: Formation of 4-(2-hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Shares the hydroxy and methoxy-substituted phenyl group but lacks the cyclohexanone core.
4-Hydroxy-2-methoxybenzaldehyde: Similar aromatic structure with hydroxy and methoxy groups but contains an aldehyde functional group instead of the cyclohexanone core.
Uniqueness
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexanone is unique due to its combination of a cyclohexanone core with a hydroxy and methoxy-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
4-[2-hydroxy-1-(2-methoxyphenyl)ethoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O4/c1-18-14-5-3-2-4-13(14)15(10-16)19-12-8-6-11(17)7-9-12/h2-5,12,15-16H,6-10H2,1H3 |
InChIキー |
PZMCRBRHQNOYGO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(CO)OC2CCC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



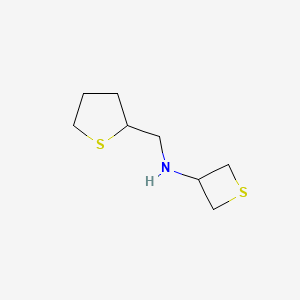
![{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine](/img/structure/B13336620.png)
![5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol](/img/structure/B13336622.png)
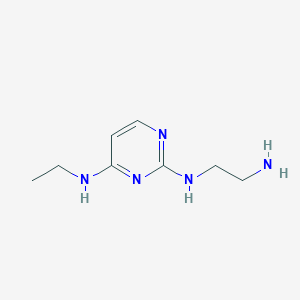
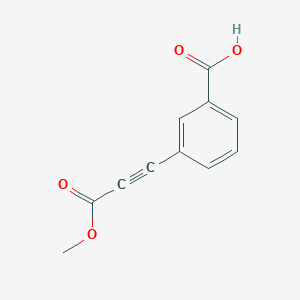
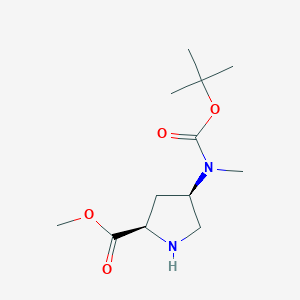
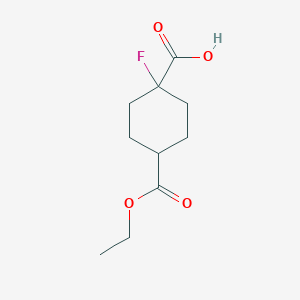
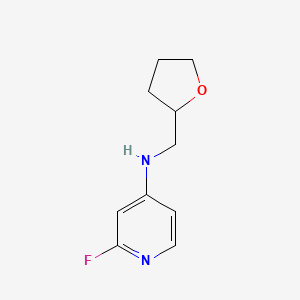

![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
